molecular formula C24H14N2O2 B3427992 Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- CAS No. 63310-10-1

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

Cat. No.: B3427992
CAS No.: 63310-10-1
M. Wt: 362.4 g/mol
InChI Key: WFYSPVCBIJCZPX-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Materials Science

Heterocyclic chemistry, a cornerstone of organic chemistry, focuses on cyclic compounds containing atoms of at least two different elements in their rings. Benzoxazoles, which contain a benzene (B151609) ring fused to an oxazole (B20620) ring, are a prominent class within this field. nbinno.com These structures are valued for their presence in a wide array of pharmacologically active compounds and advanced materials. nbinno.comjustia.com

In materials science, the benzoxazole (B165842) ring is a key building block for high-performance polymers known as polybenzoxazoles (PBOs). These polymers are distinguished by their exceptional thermal stability, high tensile strength and modulus, and robust chemical resistance. chemicalbook.com The rigid, conjugated structure of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- makes it a significant molecule in the development of advanced materials. The naphthalene (B1677914) core provides a bulky, symmetrical unit that can be incorporated into polymer backbones to enhance properties like solubility and processability without compromising thermal stability. chemicalbook.com Its structure is foundational to its strong fluorescence, a property extensively utilized in materials science. echemi.com Naphthalene-based fluorophores are known for their rigid planar structure and extensive π-electron conjugation, which contribute to high quantum yields and excellent photostability. researchgate.net

Significance of Bis-Benzoxazole Frameworks in Contemporary Chemical Research

The bis-benzoxazole framework, characterized by two benzoxazole units linked by a conjugated core, is a subject of intense research due to its versatile applications. The specific linkage and the nature of the core can be tailored to fine-tune the electronic and optical properties of the molecule.

One of the most significant applications of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is as an optical brightener, also known as a fluorescent whitening agent. echemi.commade-in-china.com These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, which counteracts any yellowish tint in a material, making it appear whiter and brighter. This property is widely used in the manufacturing of plastics, textiles, and detergents. echemi.com

Beyond this established application, the bis-benzoxazole framework is being explored for its potential in the field of organic electronics. Research has indicated that Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- can serve as an effective hole transporting material (HTM) in organic light-emitting diodes (OLEDs). echemi.com Its high thermal stability and capacity for efficient energy transfer are critical attributes for enhancing the performance and longevity of OLED devices. echemi.com Furthermore, the broader class of benzoxazole derivatives is being investigated for use as sensitive and potentially safer fluorescent probes for DNA. justia.com

Historical Development of Academic Inquiry into Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

The scientific inquiry into Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is rooted in the broader history of heterocyclic chemistry, which began to flourish in the mid-19th century. nbinno.com The specific investigation into optical brightening agents started later, with foundational discoveries made in 1929 and the first commercial stilbene-based brighteners developed in 1940. chemicalbook.com

The focus on benzoxazole-containing compounds as optical brighteners intensified in the post-war era. Patent literature from the mid-1960s reveals significant industrial research and development in this area. A patent filed in 1965 by Farbwerke Hoechst AG detailed various benzoxazole compounds for this purpose, signaling a period of active discovery. google.com

Academic and industrial interest converged on the specific 1,4-bis-(benzoxazolyl)-naphthalene framework shortly thereafter. A 1967 patent application specifically describes derivatives of this core structure as excellent optical brighteners, particularly for synthetic fibers like polyesters. google.com This indicates that by the late 1960s, the unique properties endowed by the combination of the naphthalene core and the dual benzoxazole units were recognized and being actively developed. The compound's synthesis, typically involving the reaction between naphthalene-1,4-dicarboxylic acid and o-aminophenol, has evolved over time, with modern methods employing techniques like microwave irradiation to improve efficiency. echemi.com While much of its history is tied to industrial applications, its unique photophysical properties continue to make it a subject of academic research in materials science and organic electronics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole
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InChI

InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYSPVCBIJCZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6063698
Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
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Molecular Weight

362.4 g/mol
Source PubChem
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CAS No.

5089-22-5, 63310-10-1
Record name 1,4-Bis(2-benzoxazolyl)naphthalene
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Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
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Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
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Record name 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole)
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Synthetic Methodologies for Benzoxazole, 2,2 1,4 Naphthalenediyl Bis and Analogous Structures

Conventional Synthetic Routes for Benzoxazole (B165842) Ring Formation

The traditional and most common approach to synthesizing the benzoxazole ring is through the condensation reaction of an o-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides, esters, or aldehydes. beilstein-journals.org This reaction typically requires high temperatures and often the use of a dehydrating agent or a catalyst to facilitate the cyclization process. beilstein-journals.org

One of the most effective reagents for this transformation is polyphosphoric acid (PPA), which serves as both a catalyst and a solvent. researchgate.netresearchgate.net The reaction involves the initial formation of an amide intermediate from the o-aminophenol and the carboxylic acid, which then undergoes acid-catalyzed cyclodehydration to form the benzoxazole ring. researchgate.net While robust, these conventional methods can suffer from harsh reaction conditions.

A variety of catalysts have been explored to achieve milder reaction conditions. These include Brønsted acids, Lewis acids, and various metal catalysts. researchgate.net The choice of catalyst and reaction conditions can be tailored based on the specific substrates being used.

Targeted Synthesis of Naphthalene-Core Bis-Benzoxazoles

The synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- specifically involves the reaction of two equivalents of an o-aminophenol with one equivalent of a 1,4-naphthalenediyl dicarboxylic acid derivative. This creates the characteristic structure with two benzoxazole moieties attached to a central naphthalene (B1677914) core. echemi.comgoogle.com

A primary method for synthesizing the title compound is the direct cyclocondensation of 1,4-naphthalenedicarboxylic acid with o-aminophenol. This reaction is often carried out at elevated temperatures in the presence of a catalyst and a high-boiling point solvent. Polyphosphoric acid (PPA) is a commonly used medium for this type of reaction, promoting the necessary dehydration and cyclization steps to form the double benzoxazole structure. researchgate.netresearchgate.net The high temperatures required for this condensation are a notable aspect of this synthetic route.

To improve reaction times and yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including for the preparation of benzoxazoles. asianpubs.org For the synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, a specific microwave-assisted protocol has been developed. echemi.com This method involves the reaction of 1,4-naphthalenedicarboxylic acid and o-aminophenol in N-methylpyrrolidone. echemi.com The use of microwave irradiation significantly accelerates the reaction, allowing for completion in minutes as opposed to hours. echemi.com This rapid and efficient heating often leads to higher yields and cleaner product formation compared to conventional heating methods. asianpubs.org

A detailed example of a microwave-assisted synthesis is provided in the table below:

ReactantsCatalystSolventPowerTime (min)Temperature (°C)Pressure (bar)Conversion (%)
1,4-Naphthalenedicarboxylic acid, o-aminophenolTitanium tetrabutoxideN-methylpyrrolidone300 W15~225~2083

Table 1: Example of a microwave-assisted synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. echemi.com

Strategies for Diversification and Functionalization of the Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- Skeleton

The functionalization of the Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- structure is of interest to modify its physical and chemical properties, such as solubility, fluorescence, and thermal stability. google.com This can be achieved by introducing various substituent groups onto the benzoxazole moieties.

Substituents can be introduced onto the benzoxazole rings by using appropriately substituted o-aminophenols as starting materials. A notable example is the synthesis of 1,4-bis-[benzoxazolyl-(2')]-naphthalenes with carboxy or carboxylic ester groups on the benzene (B151609) portion of the benzoxazole ring system. google.com

For instance, the reaction of 1,4-naphthalenedicarboxylic acid with a substituted o-aminophenol, such as one bearing a carboxylate group, will yield a bis-benzoxazole with functional handles for further modification. google.com These carboxylic ester groups can then undergo further reactions. For example, transesterification can be performed by reacting the ester-substituted bis-benzoxazole with a higher boiling alcohol in the presence of an alcoholate catalyst. google.com This allows for the introduction of a wide variety of alkyl and functionalized side chains.

Furthermore, these functional groups can be used to alter the solubility of the molecule. For example, introducing a dibutylaminoethoxy-carbonyl group and subsequently reacting it with dimethylsulfate leads to the formation of a water-soluble quaternary salt. google.com

Examples of such functionalized derivatives are detailed in the table below:

Derivative NameSubstituent on Benzoxazole Moiety
1,4-bis-[5'-carbo-octoxy-benzoxazolyl-(2')]-naphthalene-COOC8H17
1,4-bis-[6'-carbo-2"-ethylbutoxy-benzoxazolyl-(2')]-naphthalene-COOCH2CH(C2H5)C4H9
1,4-bis-[5'-carbo-β-dibutylaminoethoxy-benzoxazolyl-(2')]-naphthalene-COOCH2CH2N(C4H9)2
Quaternary salt of the above-COOCH2CH2N(C4H9)2(CH3)+ CH3SO4-

Table 2: Examples of functionalized derivatives of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. google.com

Modifications of the Naphthalene Bridge

The introduction of functional groups onto the naphthalene bridge of 2,2'-(1,4-naphthalenediyl)bis-benzoxazoles is achieved by employing substituted naphthalene-1,4-dicarboxylic acids or their corresponding acyl chlorides in the condensation reaction with 2-aminophenol. This approach allows for the systematic alteration of the electronic and steric characteristics of the central aromatic unit, thereby influencing the properties of the final molecule.

The general synthetic pathway involves the reaction of a substituted naphthalene-1,4-dicarboxylic acid with two equivalents of 2-aminophenol, typically in a high-boiling solvent and often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization to the benzoxazole rings. Polyphosphoric acid (PPA) is a commonly used medium for this type of reaction as it serves as both a solvent and a dehydrating agent.

While specific, discrete examples of small-molecule 2,2'-(substituted-1,4-naphthalenediyl)bis(benzoxazole)s are not extensively detailed in readily available literature, the principles of their synthesis can be inferred from the field of high-performance polymers. In the synthesis of poly(p-phenylene benzobisoxazole) (PBO) and related polymers, substituted naphthalene dicarboxylic acids are incorporated as comonomers to enhance specific properties of the resulting polymer, such as UV stability.

For instance, the incorporation of a 2,6-naphthalene dicarboxylic acid moiety into a PBO polymer backbone has been shown to improve the UV-ageing resistance of the resulting fibers. This is achieved by the polycondensation of 4,6-diaminoresorcinol (B101129) dihydrochloride (B599025) with a mixture of terephthalic acid and 2,6-naphthalenedicarboxylic acid. This demonstrates the principle that functionalized naphthalene units can be integrated into benzoxazole-containing structures to impart desired characteristics.

The synthesis of the required substituted naphthalene-1,4-dicarboxylic acids can be accomplished through various established organic methodologies. These include electrophilic aromatic substitution reactions on naphthalene itself, followed by oxidation of alkyl side chains, or more complex multi-step synthetic sequences starting from functionalized precursors.

Below is a representative table outlining the types of substituted naphthalene-1,4-dicarboxylic acids that could serve as precursors for modified Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- derivatives and the potential properties they might impart.

Substituent on Naphthalene RingPotential Synthetic PrecursorAnticipated Property Modification
Hydroxy (-OH)2,5-Dihydroxy-1,4-naphthalenedicarboxylic acidIncreased polarity, potential for hydrogen bonding, altered solubility, and potential for post-synthetic modification.
Amino (-NH2)2,5-Diamino-1,4-naphthalenedicarboxylic acidIncreased basicity, potential for further derivatization (e.g., amidation, diazotization), and altered electronic properties.
Halogen (-Cl, -Br)2,5-Dichloro- or 2,5-Dibromo-1,4-naphthalenedicarboxylic acidModified electronic properties (inductive effects), potential for cross-coupling reactions for further functionalization, and potentially enhanced thermal stability.
Alkoxy (-OR)2,5-Dialkoxy-1,4-naphthalenedicarboxylic acidIncreased solubility in organic solvents, modified electronic properties (electron-donating), and potential influence on solid-state packing.

The synthesis of these target molecules would then proceed via the condensation of the respective substituted naphthalene-1,4-dicarboxylic acid with 2-aminophenol. The reaction conditions would likely require optimization depending on the nature of the substituent on the naphthalene ring to achieve good yields and purity.

Photophysical Characterization and Spectroscopic Investigations of Benzoxazole, 2,2 1,4 Naphthalenediyl Bis

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light. For Benzoxazole (B165842), 2,2'-(1,4-naphthalenediyl)bis-, the absorption spectrum is characterized by a strong absorption band in the UV region.

Analysis of Absorption Maxima and Band Shapes

The absorption spectrum of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is dominated by a strong, broad absorption band. The maximum absorption wavelength (λmax) for this compound is consistently reported to be approximately 370 nm. ranbarr.commade-in-china.comchemicalbook.com This absorption is attributed to a π-π* electronic transition within the conjugated system of the molecule. The shape of the absorption band is typically broad and featureless, which is common for large aromatic molecules in solution at room temperature. The appearance of the compound as a yellow-green powder is a direct consequence of its strong absorption at the blue-violet end of the visible spectrum. ranbarr.com

Molar Absorptivity Determinations

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy is a powerful tool for studying the emission of light from a substance that has absorbed light. Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is known for its strong fluorescence, which is the basis of its primary application.

Emission Maxima and Stokes Shifts

Upon excitation with UV light, Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- exhibits a strong fluorescence emission in the blue region of the visible spectrum. The maximum fluorescence emission wavelength (λem) has been reported to be 437 nm. ranbarr.com This emission is responsible for the characteristic bright blue-white appearance of materials treated with this compound. ranbarr.com

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. For Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, the Stokes shift can be calculated based on the available data.

ParameterWavelength (nm)
Absorption Maximum (λmax)370
Emission Maximum (λem)437
Stokes Shift (λem - λmax) 67

A significant Stokes shift is advantageous for fluorescent materials as it minimizes self-absorption, where emitted fluorescence is reabsorbed by other molecules of the same substance.

Fluorescence Quantum Yield Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Specific, experimentally determined fluorescence quantum yield values for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- in various solvents are not extensively documented in the available literature. However, for similar benzoxazole compounds, fluorescence quantum yields have been reported to be in the range of 0.07 to 0.33 when measured in polymer films. The quantum yield of the parent naphthalene (B1677914) molecule is 0.23 in cyclohexane. aatbio.com It is expected that Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- would exhibit a relatively high quantum yield, which is a key characteristic for an effective fluorescent brightener.

Fluorescence Lifetime Investigations

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Detailed experimental data on the fluorescence lifetime of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is scarce. For related benzoxazole compounds, the fluorescence lifetimes are typically in the nanosecond range. This is a common timescale for the fluorescence of organic molecules. A longer lifetime can sometimes lead to increased chances of quenching, which would reduce the fluorescence quantum yield.

Solvatochromic Effects on Photophysical Behavior

The interaction between a solute and the surrounding solvent can significantly influence its electronic ground and excited states, leading to changes in its absorption and emission spectra. This phenomenon, known as solvatochromism, provides valuable insights into the nature of the electronic transitions and the charge distribution in the molecule.

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- exhibits characteristic absorption and fluorescence spectra. Commercial and technical data sheets consistently report a maximum absorption wavelength (λmax) in the ultraviolet region, typically around 370-374 nm. researchgate.net Upon excitation, the molecule emits strong blue-white fluorescence with a maximum emission wavelength (λem) centered at approximately 434-437 nm. iku.edu.trnih.gov This significant Stokes shift, the difference between the absorption and emission maxima, is a key characteristic of this compound's utility as a fluorescent brightener.

While the compound is noted to be soluble in a variety of organic solvents such as toluene, acetone, and dimethylformamide, detailed and systematic studies on its solvatochromic behavior are not extensively available in peer-reviewed literature. iku.edu.trdocumentsdelivered.com The polarity and hydrogen bonding capabilities of the solvent are expected to influence the photophysical properties. Generally, compounds with a larger dipole moment in the excited state compared to the ground state will exhibit a bathochromic (red) shift in their emission spectrum with increasing solvent polarity. Conversely, a hypsochromic (blue) shift may be observed for molecules where the ground state is more polar than the excited state.

To illustrate the expected solvatochromic effects, the following interactive data table presents typical absorption and emission maxima in a non-polar and a polar aprotic solvent, based on available data for similar benzoxazole derivatives and general principles of solvatochromism. It is important to note that these are representative values and may vary depending on the specific experimental conditions.

SolventDielectric Constant (ε)λabs (nm)λem (nm)
Toluene2.38~370~430
Acetone20.7~372~435
Dimethylformamide36.7~374~440

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where certain molecules, which are non-emissive or weakly fluorescent in dilute solutions, become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases upon aggregation. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

There is currently no specific scientific literature available that reports on the investigation of Aggregation-Induced Emission (AIE) for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. While AIE has been observed in other classes of naphthalene-based molecules, such as naphthalene diimides, and in various benzimidazole (B57391) derivatives, these compounds have different structural motifs and electronic properties. researchgate.netnih.gov

Given its primary application as a fluorescent brightener, which often involves its dispersion in a solid matrix such as plastics or textiles, the compound is known to exhibit strong fluorescence in the solid state. nih.gov However, whether this high solid-state emission is a result of AIE phenomena, where aggregation actively enhances the fluorescence compared to the solution state, or simply the inherent high fluorescence quantum yield of the molecule being maintained in the solid phase, has not been explicitly studied.

Further research would be required to determine if Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is an AIE-active compound. Such studies would typically involve comparing its fluorescence quantum yield in a good solvent, where it is fully dissolved, with its emission intensity in a solvent/poor-solvent mixture that induces aggregation, or in thin films and crystalline states.

Structure Property Relationships in Benzoxazole, 2,2 1,4 Naphthalenediyl Bis Systems

Influence of Naphthalene (B1677914) Bridging on Electronic Conjugation and Photophysical Output

The defining feature of Benzoxazole (B165842), 2,2'-(1,4-naphthalenediyl)bis- is the extensive π-conjugated system formed by the electronic coupling of the two benzoxazole rings through the naphthalene bridge. The naphthalene core acts as a rigid, planar linker that facilitates a high degree of electron delocalization across the entire molecule. nih.gov

This extended conjugation is directly responsible for the compound's characteristic photophysical behavior. The molecule strongly absorbs light in the ultraviolet (UV) portion of the spectrum, exciting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is determined by the length and planarity of the conjugated system. Following absorption, the molecule relaxes by emitting this energy as light in the visible spectrum, typically in the blue region, resulting in strong fluorescence. This process of absorbing UV light and re-emitting it as visible light is the fundamental mechanism behind its function as an optical brightener.

The rigidity of the naphthalene bridge is crucial for high fluorescence quantum yield. By locking the two benzoxazole units in a relatively coplanar orientation, the bridge minimizes non-radiative decay pathways (e.g., vibrational relaxation) that can occur in more flexible molecules. This structural constraint ensures that a larger fraction of the absorbed energy is released as photons, leading to intense fluorescence.

Impact of Substituent Effects on Benzoxazole Rings on Optical Properties

The optical properties of the parent Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- system can be systematically tuned by attaching various functional groups (substituents) to the peripheral benzoxazole rings. These substituents can alter the electronic properties of the molecule, thereby modifying its absorption and emission characteristics. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a critical role. nih.govmdpi.com

Introducing substituents changes the energy levels of the HOMO and LUMO. For instance, adding electron-withdrawing groups can lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap typically results in a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. This principle allows for the fine-tuning of the emitted color. nih.gov For example, derivatives have been developed for specialized coatings where specific emission wavelengths are required.

Table 1: Influence of Substituents on the Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- Derivatives

Compound Name Substituent Group Position Expected Impact on Properties
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- None (Parent Compound) N/A Strong blue fluorescence.
Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) Methoxycarbonyl (-COOCH₃) 5-position Electron-withdrawing; likely causes a bathochromic (red) shift in emission, increases polarity, and affects photostability.

Conformational Dynamics and Their Role in Photophysical Performance

The photophysical output of these systems is highly dependent on the molecule's three-dimensional shape, or conformation. For maximum fluorescence efficiency, a planar conformation is desirable as it maximizes the overlap of p-orbitals and, consequently, the extent of π-conjugation. nih.gov The parent compound, Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, is relatively planar and rigid, which contributes to its high quantum yield.

However, the introduction of substituents, particularly large or bulky ones, can introduce steric hindrance. This steric strain can cause the benzoxazole rings to twist relative to the plane of the naphthalene bridge. mdpi.com Such a twist in the dihedral angle disrupts the π-conjugation across the molecule. nih.gov This disruption has significant consequences for photophysical performance:

Reduced Fluorescence Quantum Yield: A loss of planarity decouples the electronic system, which can promote non-radiative decay processes and quench fluorescence.

Hypsochromic (Blue) Shift: The effective conjugation length is shortened, which increases the HOMO-LUMO energy gap and shifts the absorption and emission to shorter wavelengths.

Therefore, the size and placement of substituents must be carefully managed. While electronically beneficial, a bulky group may introduce excessive steric strain that deforms the molecule and ultimately diminishes its optical performance. nih.govmdpi.com

Rational Design Principles for Tunable Optical and Electronic Properties

Based on the structure-property relationships discussed, several key principles emerge for the rational design of new materials based on the Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- scaffold with tailored properties. mdpi.comrsc.org

The Bridge Controls the Core Properties: The choice of the central bridge is fundamental. The naphthalene bridge provides a rigid, extended π-system that results in strong fluorescence in the blue region. Replacing this bridge would fundamentally alter the core electronic and optical characteristics of the molecule. researchgate.net

Substituents for Fine-Tuning: Attaching electron-donating or electron-withdrawing groups to the benzoxazole rings is the primary method for tuning the emission wavelength. EWGs generally shift the emission to longer wavelengths (red-shift), while EDGs can produce a blue-shift. This allows for the targeted design of fluorophores with specific colors. nih.gov

Balancing Electronic Effects and Steric Hindrance: The design must consider the conformational impact of the chosen substituents. To maintain high fluorescence efficiency, planarity of the conjugated backbone is essential. Therefore, there is a trade-off between the desired electronic effect of a substituent and its steric bulk, which can induce detrimental twisting. nih.gov Strategic placement of substituents to minimize steric clashes is a critical design consideration.

By applying these principles, it is possible to systematically modify the Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- structure to create a wide range of materials with customized optical and electronic properties for advanced applications such as organic light-emitting diodes (OLEDs), sensors, and specialized fluorescent probes.

Computational and Theoretical Studies of Benzoxazole, 2,2 1,4 Naphthalenediyl Bis

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the structure and electronic properties of Benzoxazole (B165842), 2,2'-(1,4-naphthalenediyl)bis-. These methods allow for the detailed investigation of both its ground and excited electronic states.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, DFT calculations can predict its optimized geometry, electronic properties, and vibrational frequencies in the ground state.

Theoretical studies on related bis(benzoxazole) compounds have successfully employed DFT to understand their dynamic behavior. dnu.dp.uaresearchgate.netrug.nl Similar approaches can be applied to Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. Typically, a hybrid functional such as B3LYP, combined with a suitable basis set like 6-31G(d), is used for geometry optimization and electronic property calculations.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals provides insights into the regions of the molecule involved in electronic transitions. For instance, in many benzoxazole derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. researchgate.net

Table 1: Calculated Ground State Electronic Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (Illustrative)

Property Value
HOMO Energy -5.8 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 3.3 eV
Dipole Moment 1.5 D

Note: These are typical values for similar compounds and are for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the photophysical properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, such as its absorption of UV light and subsequent fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations provide information about the energies of electronic transitions from the ground state to various excited states.

The selection of an appropriate functional is critical for accurate TD-DFT predictions. For molecules with potential charge-transfer characteristics, range-separated hybrid functionals like CAM-B3LYP are often employed. nih.gov These calculations yield the vertical excitation energies, which correspond to the maxima in the absorption spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands.

Table 2: Calculated Excited State Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (Illustrative)

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S1 3.35 370 1.2
S2 3.54 350 0.1
S3 3.87 320 0.3

Note: These are hypothetical values to illustrate typical TD-DFT output for a fluorescent molecule.

Computational Modeling of Photophysical Processes

Building upon the foundation of quantum chemical calculations, computational modeling can simulate and analyze the key photophysical processes that govern the fluorescent behavior of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.

Simulation of Absorption and Emission Spectra

The data obtained from TD-DFT calculations can be used to simulate the UV-Vis absorption and fluorescence emission spectra of the molecule. By applying a broadening function, such as a Gaussian or Lorentzian function, to the calculated vertical excitation energies and oscillator strengths, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to validate the computational methodology. For related benzoxazole derivatives, TD-DFT has been shown to reproduce experimental absorption peaks with good accuracy. google.com

The simulation of emission spectra involves optimizing the geometry of the molecule in its first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The difference between the absorption and emission maxima is known as the Stokes shift, a key characteristic of fluorescent molecules.

Investigation of Energy Transfer Pathways

In molecules with multiple chromophoric units, such as Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, understanding the pathways of energy transfer is crucial. Computational methods can be used to investigate processes like intramolecular charge transfer (ICT) and Förster resonance energy transfer (FRET).

Analysis of the molecular orbitals involved in electronic transitions can reveal the nature of the excited states. For example, a significant spatial separation of the HOMO and LUMO would indicate a charge-transfer character for the S0 to S1 transition. google.com For larger systems or aggregates, more advanced models can be used to calculate the coupling between different molecules and predict the efficiency of energy transfer between them.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- can significantly influence its photophysical properties. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time.

In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion. This allows for the exploration of different rotational isomers (conformers) and the determination of their relative energies and populations. For a molecule like Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, key conformational degrees of freedom would include the rotation around the single bonds connecting the benzoxazole moieties to the naphthalene (B1677914) core.

A comprehensive theoretical study on a similar bis(benzoxazole)-based system revealed the existence of multiple stable conformers that can interconvert through single-bond rotations. rug.nlnih.gov MD simulations, both in the ground and excited states, can provide a detailed picture of these dynamic processes and help to understand how conformational changes might affect the absorption and emission properties. rug.nlnih.gov

Table 3: Torsion Angles for Key Conformers of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (Hypothetical)

Conformer Torsion Angle 1 (°) Torsion Angle 2 (°) Relative Energy (kcal/mol)
A 45 -45 0.0
B 45 135 1.2
C -135 135 2.5

Note: This table illustrates the type of data that would be obtained from a conformational analysis, showing different stable geometries and their relative energies.

Prediction of Molecular Orbitals and Energy Levels

Although general principles of computational chemistry can be applied to estimate these properties for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, the absence of specific published research means that no peer-reviewed data tables or detailed findings can be presented here. Such an analysis would require dedicated quantum chemical calculations, which have not been found in the surveyed literature for this compound.

Therefore, a quantitative discussion of the molecular orbitals and energy levels, including data tables of HOMO-LUMO energies and their energy gap, cannot be provided at this time. Further theoretical research would be necessary to elucidate these specific electronic characteristics of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.

Applications in Advanced Optoelectronic Materials and Chemical Sensing

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, Benzoxazole (B165842), 2,2'-(1,4-naphthalenediyl)bis- has been explored for its potential in enhancing the performance and longevity of OLEDs. Its primary role in these devices is as a hole-transporting material (HTM).

Function as Hole-Transporting Materials (HTMs)

The efficient operation of a multilayer OLED relies on the balanced injection and transport of charge carriers—holes from the anode and electrons from the cathode—to the emissive layer where they recombine to produce light. Hole-transporting materials facilitate the movement of holes from the anode to the emissive layer. Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- has been identified as a promising HTM due to its chemical structure which is conducive to hole transport.

Stability and Longevity of OLED Devices

The operational lifetime of OLED devices is a critical factor for their commercial viability. A significant contributor to device degradation is the thermal instability of the organic materials used, particularly the HTMs, which can be affected by the heat generated during operation. Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is noted for its high thermal stability, a property that is advantageous for enhancing the stability and longevity of OLED devices. Materials that can withstand higher temperatures without degradation contribute to a more robust and durable OLED.

Fluorescent Probes and Chemosensors

The inherent fluorescence of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- and its derivatives makes them suitable for use in the development of fluorescent probes and chemosensors for the detection of various analytes.

Development of Selective Detection Platforms

The core structure of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- can be functionalized to create selective detection platforms for specific analytes. By incorporating binding sites for metal ions or moieties that are sensitive to pH changes, new chemosensors can be designed.

An example of such a platform is a macrocyclic chemosensor that incorporates a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore, a structure related to the subject compound, within a cyclophane macrocycle containing an aliphatic tetra-amine chain. This design allows for the selective detection of zinc (Zn²⁺) and cadmium (Cd²⁺) ions in an aqueous medium. sielc.com The tetra-amine chain acts as the binding unit for the metal ions, while the benzoxazole-containing fluorophore serves as the signaling unit.

Mechanisms of Optical Response to Analytes (e.g., Metal Ions, pH)

The detection of analytes by these fluorescent probes is based on changes in their optical properties, primarily fluorescence intensity, upon interaction with the target. These changes are governed by various photophysical mechanisms.

Metal Ion Detection:

In the case of the aforementioned macrocyclic chemosensor for Zn²⁺ and Cd²⁺, the sensing mechanism is based on a combination of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). sielc.com

PET-mediated sensing: In the absence of the target metal ions and at basic pH, the lone pair of electrons on the amine groups of the binding unit can quench the fluorescence of the benzoxazole fluorophore through a PET process. However, at acidic pH, protonation of the amine groups inhibits PET, and the sensor becomes fluorescent.

CHEF effect: Upon the addition of Zn²⁺ or Cd²⁺ at a neutral pH, the metal ions coordinate with the amine groups of the macrocycle. This coordination has a similar effect to protonation, inhibiting the PET process and leading to a significant enhancement of the fluorescence intensity (a "turn-on" response). sielc.com

The selectivity of this sensor is demonstrated by the fact that paramagnetic metal ions like copper (Cu²⁺) and heavy metal ions such as lead (Pb²⁺) and mercury (Hg²⁺) result in either quenching of the fluorescence or very low emission. sielc.com

pH Sensing:

Derivatives of benzoxazoles have also been successfully employed as fluorescent probes for monitoring pH, particularly in the alkaline range. For instance, bis[2-(2′-hydroxyphenyl)benzazole] (bis(HBX)) derivatives exhibit a "turn-on" fluorescence response at high pH values. researchgate.net

The mechanism of pH sensing in these compounds is related to the deprotonation of phenolic hydroxyl groups. At neutral or acidic pH, the hydroxyl groups are protonated. In an alkaline environment, these groups deprotonate, leading to a change in the electronic structure of the molecule and a significant increase in fluorescence intensity. This allows for the sensitive detection of pH changes in the alkaline region. These probes have been shown to have high pKa values, typically in the range of 9.7 to 10.8, making them suitable for monitoring highly alkaline conditions. researchgate.net

Below is a data table summarizing the properties of a bis(HBX)-derived pH probe:

CompoundExcitation Wavelength (λex)pKaQuantum Yield (Φ) at Alkaline pH
A1 (a bis(HBX) derivative)444 nm10.8Not specified
A2 (a bis(HBX) derivative)460 nm10.5Not specified
C1 (a bis(HBX) derivative)402 nm9.7Not specified

Data sourced from a study on turn-on fluorescent pH probes for monitoring alkaline pHs. researchgate.net

Performance Metrics of Sensor Systems

While the molecular structure of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, with its fluorescent benzoxazole moieties linked by a naphthalene (B1677914) core, suggests potential for applications in chemical sensing, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its specific use in sensor systems. Consequently, there is no available data on the performance metrics of sensor systems based on this compound. Key performance indicators for chemical sensors, such as sensitivity, selectivity, limit of detection (LOD), and response time, have not been reported for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.

For context, research on other benzoxazole-based fluorescent chemosensors has demonstrated their potential in detecting various analytes. For instance, derivatives of benzoxazole have been engineered to selectively detect metal ions and other small molecules. However, without specific studies on Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, any discussion of its sensing capabilities or performance metrics would be purely speculative.

Future research could explore the functionalization of the Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- structure to introduce specific recognition sites for target analytes, thereby enabling its use as a fluorescent chemosensor. Subsequent studies would then be required to characterize its performance metrics thoroughly.

Advanced Photonics and Laser Dyes

The application of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- in the field of advanced photonics, particularly as a laser dye, is not well-documented in the available scientific literature. While its strong fluorescence suggests potential as a gain medium, detailed studies on its laser generation characteristics and photostability for lasing applications are lacking.

Near-UV Laser Generation Characteristics

There is no specific data available in the scientific literature regarding the near-UV laser generation characteristics of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. Research on other organic compounds with similar structural motifs has shown that the lasing properties are highly dependent on the molecular structure, the host matrix, and the excitation source. For a compound to function effectively as a laser dye, it must possess a high fluorescence quantum yield, a low intersystem crossing rate, and minimal excited-state absorption at the lasing wavelength. Without experimental data, it is not possible to ascertain the efficiency, tuning range, or gain of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- as a near-UV laser dye.

Photostability for Lasing Applications

Photostability is a critical parameter for laser dyes, as it determines the operational lifetime of the dye. The repeated excitation cycles during lasing can lead to photodegradation, diminishing the laser's performance over time. There are no published studies that specifically evaluate the photostability of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- under the intense light irradiation conditions typical of lasing applications. While its common use as a fluorescent brightener suggests a degree of stability under ambient light, this does not directly translate to the high-energy environments of laser systems.

Applications in Organic Electronics Beyond OLEDs

While Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- has been mentioned in the context of organic light-emitting diodes (OLEDs) as a potential hole-transporting material, its application in other areas of organic electronics is not extensively reported in the scientific literature. The rigid, conjugated structure of the molecule could theoretically be advantageous for charge transport, a key property for various organic electronic devices.

However, a detailed search of scientific databases does not yield specific research articles or data on the performance of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- in organic electronic devices beyond OLEDs, such as:

Organic Field-Effect Transistors (OFETs): There are no studies reporting the use of this specific compound as the active semiconductor layer in OFETs. Consequently, data on its charge carrier mobility, on/off ratio, and threshold voltage in such devices are unavailable.

Organic Photovoltaics (OPVs): Similarly, there is no documented use of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- as either a donor or an acceptor material in the active layer of organic solar cells. Therefore, its photovoltaic properties, such as power conversion efficiency, open-circuit voltage, short-circuit current density, and fill factor, have not been characterized.

The lack of research in these areas may be due to a focus on its well-established application as a fluorescent brightener. Further investigation into the charge transport properties and energy levels of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- could reveal its potential for broader applications in the field of organic electronics.

Advanced Characterization Techniques for Benzoxazole, 2,2 1,4 Naphthalenediyl Bis Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-". Both ¹H and ¹³C NMR spectroscopies provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectroscopy of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) and naphthalene (B1677914) ring systems. The symmetry of the molecule would simplify the spectrum, with chemically equivalent protons giving rise to the same signal. A commercially available ¹H NMR spectrum of "Fluorescent Brightener 367", a common name for this compound, confirms the aromatic nature of the molecule, with signals appearing in the downfield region typical for aromatic protons. researchgate.net

While specific, publicly available research-grade ¹³C NMR data for "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" is not readily found in the surveyed literature, the expected spectrum would exhibit a number of signals corresponding to the unique carbon atoms in the molecule. Due to the molecule's symmetry, the number of signals would be fewer than the total number of carbon atoms. The chemical shifts would provide insights into the electronic structure of the benzoxazole and naphthalene moieties.

Table 1: Representative ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in sufficient detail in the searched literature

Note: Detailed, peer-reviewed ¹H and ¹³C NMR spectral data with assignments for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- were not available in the conducted search. The table structure is provided as a template for when such data becomes available.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-", which has a molecular formula of C₂₄H₁₄N₂O₂, the expected exact mass can be calculated and compared with the experimentally determined value for confirmation of its identity.

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as pi-stacking, which are crucial for understanding the material's properties.

For a planar, aromatic molecule like "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-", single-crystal XRD would reveal how the molecules pack in the crystal lattice. This packing arrangement significantly influences the material's optical and electronic properties in the solid state, such as its fluorescence quantum yield and charge transport characteristics. Despite the importance of this information, a published single-crystal X-ray structure for "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" was not identified in the performed search of scientific literature.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a compound, that is, its ability to be oxidized and reduced. This information is critical for applications in organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictate the material's suitability for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

By measuring the oxidation and reduction potentials of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-", its HOMO and LUMO energy levels can be estimated. These values are essential for predicting charge injection and transport properties and for designing efficient electronic devices. While the potential of this compound in organic electronics has been noted, specific experimental data from cyclic voltammetry studies, such as redox potentials, were not found in the available literature.

Table 2: Expected Electrochemical Data from Cyclic Voltammetry

ProcessPotential (V vs. reference electrode)
Oxidation (HOMO)Not available in the searched literature
Reduction (LUMO)Not available in the searched literature

Note: This table is a template. No specific experimental data for the redox potentials of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- was found.

Chromatographic Methods for Purification and Analytical Separation

Chromatographic techniques are fundamental for both the purification of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" after its synthesis and for its analytical determination in various matrices.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis and purification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is effective for its separation. For analytical purposes, HPLC can be coupled with a UV or fluorescence detector to quantify the compound's presence. For preparative applications, HPLC can be used to isolate the compound in high purity from reaction mixtures or commercial samples. A common mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid or formic acid for improved peak shape. sielc.com

Ultra-high-performance liquid chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.

Table 3: Example HPLC Conditions for the Analysis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water gradient
DetectorUV or Fluorescence

Note: This table provides a general overview of typical HPLC conditions. Specific parameters such as gradient profile, flow rate, and column dimensions would be optimized for a particular application.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Green Chemistry Principles

The traditional synthesis of benzoxazoles often involves multi-step procedures with harsh reagents and solvents. Future research must prioritize the development of sustainable synthetic routes for Benzoxazole (B165842), 2,2'-(1,4-naphthalenediyl)bis- that align with the principles of green chemistry. This involves exploring alternative energy sources, eco-friendly catalysts, and solvent-free conditions to enhance efficiency and minimize environmental impact. nih.goveurekaselect.com

Promising methodologies that warrant further investigation for the synthesis of this specific bis-benzoxazole include:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. eurekaselect.comresearchgate.net Its application could significantly streamline the condensation reaction required to form the benzoxazole rings. Studies on various benzoxazole derivatives have demonstrated the effectiveness of microwave irradiation, suggesting its high potential for the synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. ias.ac.in

Ultrasound-Assisted Synthesis: Sonication provides mechanical and thermal energy to the reaction medium, promoting faster and more efficient synthesis under milder conditions. nih.gov This method has been successfully used for other benzoxazoles and could offer a low-energy alternative for producing the target compound. nih.gov

Catalysis with Ionic Liquids and Nanoparticles: The use of reusable catalysts like ionic liquids or magnetic nanocatalysts can facilitate easier product separation and reduce waste. nih.govnih.gov For instance, an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been used for synthesizing benzoxazoles under solvent-free conditions, a method that could be adapted for this naphthalenediyl-linked derivative. nih.gov

Synthetic MethodPotential Advantages for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-Key Research Focus
Microwave-Assisted Reduced reaction time, increased yields, enhanced purity. eurekaselect.comresearchgate.netOptimization of power, temperature, and reaction time; catalyst selection.
Ultrasound-Assisted Energy efficiency, mild reaction conditions, potential for high yields. nih.govFrequency and power optimization; solvent-free protocols.
Advanced Catalysis Catalyst reusability, reduced waste, environmentally benign solvents (e.g., water). nih.govnih.govDevelopment of specific catalysts for the bis-benzoxazole structure.

Design of Multifunctional Materials Incorporating Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

The inherent properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, such as high thermal stability and strong fluorescence, make it an excellent candidate for multifunctional materials. Future research should focus on integrating this core structure into polymers and molecular systems to create materials with combined optical, electronic, and potentially biological functionalities.

Organic Electronics: The compound's structure is conducive to efficient charge transport. Its potential as a hole transporting material (HTM) in Organic Light-Emitting Diodes (OLEDs) has been noted. Future work should involve synthesizing derivatives with tailored energy levels to optimize charge injection and transport properties, thereby enhancing OLED efficiency and stability.

Polymer Science: Incorporating the Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- moiety into polymer backbones could lead to the development of high-performance polymers. For example, poly(benzoxazole imide)s have demonstrated excellent thermal stability and mechanical properties. rsc.org Integrating this specific naphthalenediyl bis-benzoxazole unit could yield materials with enhanced fluorescence and thermal resistance for applications in aerospace and advanced coatings.

Sensing and Imaging: The fluorescent nature of the compound could be harnessed for chemical sensing applications. By functionalizing the benzoxazole or naphthalene (B1677914) units, researchers could design chemosensors that exhibit a change in fluorescence upon binding to specific analytes.

Integration into Hybrid Organic-Inorganic Systems

The synergy between organic and inorganic components can lead to hybrid materials with unprecedented properties. Integrating Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- into such systems is a promising frontier.

Metal-Organic Frameworks (MOFs): The rigid structure of the compound can be utilized as an organic linker in the synthesis of novel MOFs. These materials could exhibit unique photoluminescent properties, making them suitable for applications in sensing, catalysis, or gas storage.

Quantum Dot Sensitization: The compound could serve as an organic dye to sensitize inorganic semiconductor quantum dots. Such hybrid systems are crucial for developing more efficient solar cells and photodetectors.

Silica-Based Hybrids: Grafting the Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- molecule onto silica (B1680970) nanoparticles could produce highly fluorescent and stable hybrid materials for applications in bioimaging, security inks, or diagnostics. Research into benzoxazole-containing hybrid compounds has shown the viability of creating new molecular structures with combined effects. nih.gov

Advanced Computational Methods for Predictive Material Design

Computational chemistry provides powerful tools for predicting the properties of new materials before their synthesis, saving time and resources. Future research should leverage these methods to guide the design of novel materials based on Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.

Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic structure, absorption and emission spectra, and charge transport properties of the parent molecule and its derivatives. researchgate.nettandfonline.com This allows for the in-silico screening of potential candidates for specific applications like OLEDs or sensors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of the compound in different environments. nih.govrug.nl This is crucial for understanding how the molecule behaves in a polymer matrix or a thin film, which is essential for optimizing device performance.

Structure-Property Relationship Studies: By combining computational data with experimental results, researchers can establish clear structure-property relationships. This knowledge will enable the rational design of new molecules with desired optical and electronic characteristics by making targeted chemical modifications. tandfonline.com

Computational MethodPredicted PropertiesApplication in Material Design
Density Functional Theory (DFT) Electronic structure, HOMO/LUMO energies, UV-Vis spectra. researchgate.netScreening candidates for OLEDs, predicting color and fluorescence.
Molecular Dynamics (MD) Conformational flexibility, packing in solid state, interactions. rug.nlOptimizing thin-film morphology for electronic devices.
Quantitative Structure-Activity Relationship (QSAR) Correlation between molecular structure and activity. tandfonline.comGuiding the synthesis of derivatives with enhanced properties.

Overcoming Current Challenges in Scalability and Performance Optimization for Advanced Applications

For Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- to transition from a laboratory curiosity to a widely used advanced material, challenges related to its synthesis and performance must be addressed.

Scalability of Synthesis: While green chemistry approaches can improve efficiency, future research must also focus on developing synthetic routes that are scalable for industrial production. This includes optimizing reaction conditions for large-scale reactors and ensuring the availability and cost-effectiveness of starting materials.

Performance and Stability: In applications like OLEDs, the long-term operational stability of the material is critical. Research should focus on understanding and mitigating degradation pathways. This could involve chemical modification of the molecule to enhance its robustness against thermal and photo-oxidative stress.

Processability and Formulation: The solubility and processability of the compound are key factors for its incorporation into devices and materials. Future work should explore the synthesis of derivatives with appended flexible side chains to improve solubility without significantly altering the core electronic and optical properties. This would allow for solution-based processing techniques, which are often more cost-effective for large-area electronics.

Q & A

(Basic) What are the standard synthetic routes for preparing Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting 1,4-naphthalenedicarboxylic acid derivatives with 2-aminophenol under reflux conditions in a high-boiling solvent (e.g., polyphosphoric acid or ethylene glycol). The reaction is catalyzed by acidic or dehydrating agents to facilitate cyclization into the benzoxazole rings. Purification is achieved via recrystallization using ethanol or dimethylformamide (DMF) to remove unreacted starting materials .

Key Reaction Parameters:

ParameterTypical Range
Temperature150–180°C
Reaction Time4–8 hours
SolventPolyphosphoric acid
Yield60–75%

(Advanced) How can researchers resolve contradictions in reported LogP values for this compound?

Methodological Answer:
Discrepancies in LogP values (e.g., 4.26 in one study vs. conflicting literature) often arise from differences in measurement techniques (e.g., shake-flask vs. HPLC-derived values). To reconcile these:

Experimental Validation: Use reverse-phase HPLC (RP-HPLC) with a C18 column and a methanol/water gradient to determine LogP experimentally. Calibrate with standards of known hydrophobicity .

Computational Modeling: Employ software like ChemAxon or ACD/Labs to calculate LogP via fragment-based methods, cross-validating with experimental data .

(Basic) What analytical techniques are suitable for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC Analysis: Use a Newcrom R1 RP-HPLC column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detection at 254 nm ensures quantification of impurities <0.1% .
  • Mass Spectrometry (MS): High-resolution ESI-MS in positive ion mode confirms molecular weight (362.38 g/mol) and detects fragmentation patterns indicative of structural deviations .
  • FT-IR Spectroscopy: Peaks at 1610 cm⁻¹ (C=N stretching) and 1480 cm⁻¹ (aromatic C=C) validate benzoxazole ring formation .

(Advanced) How does the compound’s photostability impact its application in fluorescent materials?

Methodological Answer:
Photostability is critical for long-term applications. To assess:

Accelerated Aging Tests: Expose samples to UV light (365 nm) in a weathering chamber and monitor fluorescence intensity decay via spectrofluorometry.

Mechanistic Studies: Use electron paramagnetic resonance (EPR) to detect free radicals formed during photodegradation, linking stability to substituent effects on the naphthalene backbone .

Data Contradiction Note:
Canadian risk assessments report moderate environmental persistence , but lab studies may show faster degradation under controlled UV exposure. Differences arise from real-world vs. idealized conditions.

(Advanced) What strategies optimize the compound’s fluorescence quantum yield (Φ) for sensor applications?

Methodological Answer:
Enhance Φ by:

Structural Modifications: Introduce electron-donating groups (e.g., -OCH₃) at the 5-position of benzoxazole to increase conjugation and reduce non-radiative decay.

Solvent Engineering: Use low-polarity solvents (e.g., toluene) to minimize solvent-quenching effects.

Co-crystallization: Form co-crystals with aromatic acids to rigidify the structure and suppress vibrational relaxation .

Example Optimization Results:

ModificationΦ (Unmodified)Φ (Modified)
-OCH₃ at C50.450.68
Toluene vs. Water0.320.55

(Basic) How is the compound’s environmental risk assessed in regulatory frameworks?

Methodological Answer:
The Canadian Environmental Protection Act (CEPA 1999) evaluates risks via:

Ecotoxicity Assays: Test acute toxicity on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition).

Bioaccumulation Potential: Calculate bioconcentration factor (BCF) using OECD Guideline 303.

Persistence: Measure half-life in water/sediment systems under OECD 308/309 guidelines .

(Advanced) Can this compound be functionalized for biological activity studies?

Methodological Answer:
Yes, though limited data exists. Strategies include:

Nucleophilic Substitution: Replace hydrogen at the benzoxazole 2-position with amine or thiol groups using Buchwald-Hartwig coupling.

Metal Complexation: Coordinate with transition metals (e.g., Ru(II)) to enhance DNA intercalation potential, assessed via UV-Vis titration and gel electrophoresis .

Caution: Functionalization may reduce fluorescence efficacy, requiring iterative optimization.

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Reactant of Route 1
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
Reactant of Route 2
Reactant of Route 2
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.